molecular formula C14H18ClNO6 B1587648 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 50730-05-7

4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1587648
CAS No.: 50730-05-7
M. Wt: 331.75 g/mol
InChI Key: UTBWZDLYARDESN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-chlorophenol with a protected glucosamine derivative, followed by deprotection steps. The reaction conditions often include the use of catalysts like silver triflate (AgOTf) and promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions using automated synthesizers to ensure consistency and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as glycosidases, by mimicking the natural substrates of these enzymes. This inhibition can disrupt the normal metabolic processes of pathogens, leading to their elimination. Additionally, the compound’s structural features allow it to interact with cellular receptors, modulating immune responses and reducing inflammation.

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its chloro group, which imparts distinct chemical properties and biological activities. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound in research and therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBWZDLYARDESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404672
Record name F1361-0031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50730-05-7
Record name F1361-0031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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